molecular formula C8H8N2O3S B2642641 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide CAS No. 1326915-71-2

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2642641
CAS No.: 1326915-71-2
M. Wt: 212.22
InChI Key: BOORFJSDHVQOLG-UHFFFAOYSA-N
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Description

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-aminobenzenethiol with a suitable carbonyl compound under oxidative conditions to form the desired benzothiazinone structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions might lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2H-1,4-benzothiazin-3(4H)-one: Lacks the 1,1-dioxide functionality.

    2H-1,4-benzothiazin-3(4H)-one: Lacks the amino group.

    4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide derivatives: Compounds with various substituents on the aromatic ring or the amino group.

Uniqueness

This compound is unique due to the presence of both the amino group and the 1,1-dioxide functionality, which can influence its chemical reactivity and biological activity. This combination of functional groups might confer specific properties that are not observed in similar compounds.

Properties

IUPAC Name

4-amino-1,1-dioxo-1λ6,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c9-10-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOORFJSDHVQOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S1(=O)=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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